1,1,1,3,3,3-Hexafluoroisopropyl acrylate

Polymer Chemistry Dental Materials Reaction Kinetics

1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA), CAS 2160-89-6, is a highly fluorinated acrylate monomer of the molecular formula C₆H₄F₆O₂. It is characterized by a clear, colorless liquid form with a density of 1.33 g/mL at 25 °C (lit.), a refractive index (n20/D) of 1.319 (lit.), and a flash point of 50 °F (10 °C).

Molecular Formula C6H4F6O2
Molecular Weight 222.08 g/mol
CAS No. 2160-89-6
Cat. No. B1294341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3,3-Hexafluoroisopropyl acrylate
CAS2160-89-6
Molecular FormulaC6H4F6O2
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC=CC(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C6H4F6O2/c1-2-3(13)14-4(5(7,8)9)6(10,11)12/h2,4H,1H2
InChIKeyMNSWITGNWZSAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) CAS 2160-89-6: Core Properties and Procurement Baseline


1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA), CAS 2160-89-6, is a highly fluorinated acrylate monomer of the molecular formula C₆H₄F₆O₂. It is characterized by a clear, colorless liquid form with a density of 1.33 g/mL at 25 °C (lit.), a refractive index (n20/D) of 1.319 (lit.), and a flash point of 50 °F (10 °C) [1]. Its primary utility lies in the synthesis of specialty fluoropolymers, where the hexafluoroisopropyl group imparts distinct hydrophobic and low-surface-energy properties to the resulting materials .

Why Simple Substitution of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) Fails in Critical Formulations


The assumption that fluorinated acrylates are functionally interchangeable is flawed due to significant performance variations stemming from differences in fluorine content, steric bulk, and electronic effects [1]. Direct substitution of HFIPA with other fluorinated or non-fluorinated monomers can lead to a quantifiably different polymerization rate, final polymer properties (e.g., glass transition temperature, refractive index), and material performance (e.g., electro-optical contrast, hydrophobicity) [2][3]. The following evidence quantifies these differences, demonstrating why HFIPA must be specifically selected over its closest analogs like 2,2,2-trifluoroethyl acrylate (TFEA), 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA), and methyl methacrylate (MMA).

Quantitative Differentiation: 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) vs. Closest Analogs


HFIPA Exhibits Distinct Free-Radical Polymerization Kinetics Relative to MMA and TFEA

HFIPA's overall rate of polymerization, when initiated by benzoyl peroxide (BPO), is significantly slower than that of 2,2,2-trifluoroethyl acrylate (TFEA) and methyl methacrylate (MMA), but faster than its methacrylate counterpart, 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA) [1]. The reported reactivity order is TFEA > MMA > TFEMA > HFIPA > HFIPMA, directly impacting formulation cure times and processability [1].

Polymer Chemistry Dental Materials Reaction Kinetics

HFIPA Enhances PDLC Contrast Ratio, a Benefit Not Observed with Methyl Acrylate (MA)

In polymer-dispersed liquid crystal (PDLC) films, the incorporation of HFIPA leads to an enhancement in the contrast ratio, a critical performance metric for display applications [1]. In direct contrast, the incorporation of methyl acrylate (MA), a chemically similar but non-fluorinated analog, resulted in no appreciable change in contrast ratio and, detrimentally, an increase in relaxation time [1].

Liquid Crystals Electro-Optics Display Materials

HFIPA's Atmospheric Degradation Rate is Distinct from TFEA and HFIPMA

The atmospheric reactivity of HFIPA with hydroxyl (OH) radicals is a key indicator of its environmental persistence. At 298 K, the rate coefficient (k₂) for the reaction of HFIPA with OH radicals was measured as (1.41 ± 0.06) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1][2]. This value is notably different from its structural analogs: the reaction rate for 2,2,2-trifluoroethyl methacrylate (TFEMA, k₁) is (2.13 ± 0.68) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ and for 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA, k₃) is (6.30 ± 0.51) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 298 K [1].

Environmental Chemistry Atmospheric Science Kinetics

Poly(HFIPA) Possesses a Distinctly Lower Glass Transition Temperature (Tg) Than Poly(HFIPMA)

The choice between acrylate and methacrylate backbones has a profound effect on polymer flexibility. Poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) (Poly(HFIPA)) has a reported glass transition temperature (Tg) of -23 °C . In contrast, its methacrylate counterpart, poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) (Poly(HFIPMA)), has a much higher Tg of 56 °C [1].

Polymer Physics Thermal Analysis Material Science

HFIPA Delivers a Lower Monomer Refractive Index Compared to Common Fluorinated Methacrylates

The refractive index of the monomer is a crucial starting parameter for designing optical polymers. HFIPA has a reported refractive index (n20/D) of 1.319 . This is lower than that of its direct methacrylate analog, 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA), which has an n20/D of 1.331 . It is also lower than 2,2,2-trifluoroethyl methacrylate (TFEMA), reported with an n20/D in the range of 1.36-1.362 .

Optical Materials Waveguides Refractometry

Evidence-Based Application Scenarios for 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA)


Controlled Synthesis of Low-Tg, Low-Index Fluoropolymer Coatings

For researchers developing flexible, hydrophobic coatings or low-modulus sealants, HFIPA is the monomer of choice over HFIPMA. The evidence shows Poly(HFIPA) has a Tg of -23 °C, making it a rubbery material ideal for applications requiring flexibility and impact resistance . This is a direct contrast to Poly(HFIPMA), which is a rigid glass with a Tg of 56 °C . The lower monomer refractive index (1.319 vs. 1.331 for HFIPMA) also provides a better starting point for creating ultra-low refractive index materials .

High-Performance Liquid Crystal Displays (PDLCs) and Smart Windows

Procurement for PDLC formulations should specify HFIPA based on its unique ability to enhance the device's contrast ratio, a critical performance metric . The evidence confirms that substituting a non-fluorinated analog like methyl acrylate (MA) yields no contrast improvement and actually degrades performance by increasing relaxation time . This makes HFIPA essential for achieving the desired electro-optical switching behavior in advanced display and smart glass technologies.

Specialty Dental Resins and Adhesives with Tailored Cure Kinetics

In dental material formulation, the polymerization kinetics are paramount. HFIPA's moderate polymerization rate (TFEA > MMA > TFEMA > HFIPA > HFIPMA) makes it a promising candidate for the monomer liquid component of fluorinated powder-liquid adhesive resins . Its rate is more controllable than the very fast TFEA but more practical than the slower HFIPMA, allowing formulators to fine-tune working times and set characteristics for clinical use .

Design of Fluoropolymers with Reduced Environmental Persistence

For applications where the potential for release and subsequent atmospheric lifetime is a design or regulatory consideration, HFIPA presents a clear advantage over its methacrylate counterparts. The evidence shows that HFIPA reacts with atmospheric OH radicals at a rate approximately 7 orders of magnitude faster than TFEMA and 6 orders of magnitude faster than HFIPMA . This translates to a significantly shorter environmental lifetime, making HFIPA a preferable option when designing for lower persistence.

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